Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate
Description
Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate (CAS: 1818868-39-1) is a fluorinated cyclohexane derivative with the molecular formula C₁₀H₁₅FO₃ and a molecular weight of 202.225 g/mol . Its structure features a cyclohexane ring substituted with a fluoromethyl group at position 1, a ketone (oxo) group at position 4, and an ethyl ester at position 1. The compound’s unique functional groups—fluoromethyl, ketone, and ester—make it a versatile intermediate in organic synthesis and pharmaceutical research. It is registered under MDL number MFCD30802885 and ChemSpider ID 71052804, with applications likely spanning medicinal chemistry and materials science due to its polarizable fluorine atom and reactive ketone moiety .
Properties
IUPAC Name |
ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FO3/c1-2-14-9(13)10(7-11)5-3-8(12)4-6-10/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQCFJNLXJKVNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(=O)CC1)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate typically involves the fluorination of a suitable precursor, followed by esterification. One common method involves the reaction of cyclohexanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluoromethyl group. The resulting fluoromethyl cyclohexanone is then subjected to esterification with ethanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-(Fluoromethyl)-4-oxocyclohexane-1-carboxylic acid.
Reduction: 1-(Fluoromethyl)-4-hydroxycyclohexane-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate serves as a crucial building block in organic synthesis, particularly for developing fluorinated compounds. Its unique structure allows for:
- Synthesis of Complex Molecules: It is used to create more complex molecular architectures through various coupling reactions.
Biology
The compound's potential as a bioactive molecule is significant due to the fluoromethyl group, which enhances metabolic stability and bioavailability. Research indicates:
- Enzyme Inhibition Studies: It has been investigated for its ability to inhibit specific enzymes, potentially leading to new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for:
- Drug Development: Its structure suggests potential as a precursor for synthesizing enzyme inhibitors and receptor modulators. Case studies have highlighted its effectiveness against certain cancer cell lines.
Industry
The compound finds applications in the production of specialty chemicals and materials. Its unique properties imparted by the fluorine atom are beneficial for:
- Material Science: Development of new materials with enhanced stability or unique reactivity profiles.
Comprehensive Data Tables
Case Studies
-
Anticancer Activity:
- A study evaluated the compound's derivatives against leukemia cells (HL60), showing significant antiproliferative effects with IC50 values indicating potent activity.
-
Antimicrobial Properties:
- In vitro studies demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting structural modifications enhance antibacterial activity.
-
Enzyme Interaction Studies:
- Research focused on the interaction of this compound with specific enzymes revealed insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate depends on its specific application. In biological systems, the fluoromethyl group can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The ester and ketone groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Related Compounds
Key Differences and Implications
Substituent Effects
Functional Group Impact
- The 4-oxo group in the target compound enables keto-enol tautomerism, facilitating participation in condensation reactions (e.g., Knoevenagel or Michael additions). This contrasts with Ethyl 4-fluorocyclohexane-1-carboxylate, which lacks the oxo group and thus exhibits reduced reactivity .
- Ethyl 1-methyl-4-oxocyclohexanecarboxylate (C₁₀H₁₆O₃) replaces fluorine with a methyl group, diminishing polarity but improving lipophilicity for applications in hydrophobic matrices .
Biological Activity
Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound possesses a cyclohexane ring with a fluoromethyl group and a carboxylate ester moiety. The presence of these functional groups contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor for specific enzymes and its cytotoxic effects against cancer cell lines.
Enzyme Inhibition
Research indicates that compounds with similar structures can act as inhibitors for soluble epoxide hydrolase (sEH), which is involved in the metabolism of bioactive lipids. The modification of the cycloalkane structure significantly impacts the inhibition potency. For instance, studies have shown that increasing hydrophobicity enhances the inhibition effect on sEH, suggesting that this compound may exhibit similar properties due to its cyclohexane core .
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of related compounds against various cancer cell lines. For example, derivatives with structural similarities to this compound demonstrated promising cytotoxicity against prostate (DU145), lung (A549), ovarian (SKOV3), and breast (MCF7) cancer cell lines. Notably, some derivatives exhibited significant selectivity towards cancer cells compared to normal lung cells (IMR-90) .
Table 1: Summary of Biological Activities
| Compound | Target Activity | Cell Lines Tested | IC50 Value (µM) |
|---|---|---|---|
| This compound | sEH Inhibition | - | <500 |
| Related Cycloalkyl Compounds | Cytotoxicity | DU145, A549, SKOV3, MCF7 | Varies |
| Hexanoic Acid Derivative | Antimicrobial Activity | S. aureus | 3.9 |
The mechanisms through which this compound exerts its biological effects likely involve:
- Inhibition of Enzymatic Activity : By binding to the active site of target enzymes like sEH, it may prevent the conversion of bioactive lipids, thereby enhancing their physiological effects.
- Induction of Apoptosis in Cancer Cells : Compounds with similar structures have been shown to activate apoptotic pathways in cancer cells, leading to reduced viability and proliferation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via Michael addition of ethyl acetoacetate to fluoromethyl-substituted chalcones under alkaline conditions. For example, refluxing (2E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one with ethyl acetoacetate in absolute ethanol using 10% NaOH as a base yields analogous cyclohexenone derivatives .
- Key Factors : Reaction time (8–12 hours), solvent polarity (ethanol enhances cyclization), and base strength (NaOH vs. weaker bases) critically affect yield and purity. Prolonged refluxing may lead to byproducts from ester hydrolysis or ring-opening.
Q. What spectroscopic and crystallographic techniques are employed to characterize this compound?
- Techniques :
- X-ray diffraction for resolving crystal packing and conformational analysis (e.g., envelope vs. half-chair cyclohexane ring conformations) .
- NMR (¹H/¹³C) to confirm substituent positions, particularly distinguishing fluoromethyl (δ ~4.5–5.0 ppm for CH₂F) and carbonyl groups .
Advanced Research Questions
Q. How can crystallographic disorder in this compound be modeled and refined using software like SHELXL?
- Approach :
Identify disordered regions (e.g., fluoromethyl or ethyl groups) via residual electron density peaks.
Split atoms into multiple sites with refined occupancy ratios (e.g., 0.684:0.316 for major/minor components) .
Apply geometric constraints (SIMU/DELU in SHELXL) to stabilize refinement and avoid overparameterization .
- Challenges : Overlapping electron density in screw-boat vs. envelope conformations requires careful restraint application to maintain chemically plausible geometries .
Q. What computational methods are suitable for studying the conformational dynamics of the cyclohexane ring?
- Methods :
- Density Functional Theory (DFT) to calculate energy barriers between ring conformers (e.g., half-chair vs. envelope).
- Molecular Dynamics (MD) simulations in explicit solvent to assess solvent effects on ring puckering .
Q. How do steric and electronic effects influence the reactivity of the fluoromethyl group in substitution reactions?
- Steric Effects : The fluoromethyl group’s compact size (vs. CH₃) reduces steric hindrance, enabling nucleophilic attack at the adjacent carbonyl.
- Electronic Effects : The electron-withdrawing nature of fluorine increases electrophilicity at the carbonyl carbon, facilitating reactions with amines or hydrazines .
- Case Study : Substitution with aromatic amines proceeds via a two-step mechanism: initial keto-enol tautomerization followed by nucleophilic addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
